Scaffold Stability: Spiro[3,2′] vs Spiro[3,3′] Regioisomers
The spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold employed by MDM2-p53-IN-18 was explicitly designed to eliminate the epimerization liability documented for the earlier spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold used in inhibitors such as MI-77301 and MI-1061 [1]. Prior spiro[3,3′] inhibitors undergo stereochemical inversion at the spiro carbon under physiological conditions, leading to loss of bioactive conformation and pharmacological activity [2].
| Evidence Dimension | Epimerization susceptibility under physiological conditions |
|---|---|
| Target Compound Data | Resistant to epimerization; scaffold engineered for stereochemical stability |
| Comparator Or Baseline | Spiro[3,3′] inhibitors (MI-77301, MI-1061): Prone to epimerization; Zhao et al. (2013) documented epimerization of spiro[3,3′] scaffold in aqueous buffer at pH 7.4 |
| Quantified Difference | Qualitative scaffold difference; regioisomeric shift from 3,3′-pyrrolidin to 3,2′-pyrrolidin prevents the stereochemical inversion pathway |
| Conditions | Scaffold design rationale articulated in patent WO2015155332A1 and J. Med. Chem. publication; comparative stability inferred from chemical structural analysis |
Why This Matters
Chemical instability compromises assay reproducibility, complicates structure-activity relationship interpretation, and undermines in vivo pharmacology—making the 3,2′-scaffold a prerequisite for studies requiring robust, epimerization-resistant MDM2 inhibition.
- [1] Gollner A, et al. Spiro[3h-indole-3,2′-pyrrolidin]-2(1h)-one derivatives and their use as mdm2-p53 inhibitors. Patent WO2015155332A1, 2015. View Source
- [2] Zhao Y, et al. Diastereomeric spirooxindoles as highly potent and efficacious MDM2 inhibitors. J Am Chem Soc. 2013;135(19):7223-7234. View Source
